molecular formula C13H13ClN2O2 B2729584 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 926205-49-4

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B2729584
CAS RN: 926205-49-4
M. Wt: 264.71
InChI Key: UBKFCRWXEHRGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (CMMP) is a synthetic compound with a wide range of potential applications in laboratory experiments. It is a white powder with a molecular weight of 248.6 g/mol and a melting point of 135-137 °C. CMMP is a highly water-soluble compound, making it a versatile reagent for many laboratory experiments.

Scientific Research Applications

Antiproliferative Activity

This compound has been used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These pathways are over-activated in several malignancies, making them crucial targets for the development of anticancer drugs .

Inhibitors of Mutant EGFR/BRAF Pathways

The compound has shown significant inhibitory actions against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM . It has been tested for EGFR inhibition, with IC50 values ranging from 68 nM to 89 nM .

Anti-BRAF V600E Activity

All the tested compounds had higher anti-BRAF V600E activity than the reference erlotinib but were less potent than vemurafenib . This suggests potential applications in targeted cancer therapy .

Synthesis of New Pyrazole Derivatives

The compound has been used in a series of syntheses to produce new pyrazole derivatives . Its crystal structure was determined by X-ray diffraction method .

Antimicrobial Activity

Pyrazole ring, a significant component of the compound, is found in many biologically and pharmaceutically active compounds that possess a wide spectrum of biological activities, including antimicrobial activity .

Anti-Inflammatory and Analgesic Agents

Compounds incorporating the pyrazole ring, such as this one, have been used as anti-inflammatory and analgesic agents .

Antidepressant Agents

Pyrazole-based compounds have also been used as antidepressant agents .

Agrochemical Applications

Pyrazoles have potential applications in the agrochemical industry as pesticides .

properties

IUPAC Name

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-3-5-10(6-4-8)7-16-12(14)11(13(17)18)9(2)15-16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKFCRWXEHRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

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